molecular formula C23H20FN3O4S2 B2815670 N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252820-88-4

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2815670
CAS RN: 1252820-88-4
M. Wt: 485.55
InChI Key: SMIUZKJRBMEMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S2 and its molecular weight is 485.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antiviral and Molecular Docking Studies

  • Research on a molecule closely related to the query compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provided insights into its antiviral potency against SARS-CoV-2 through molecular docking studies, suggesting its potential application in addressing COVID-19 (Mary et al., 2020).

Antibacterial Activities

  • Novel selenium-containing sulfa drugs synthesized from derivatives structurally related to the query compound showed significant antibacterial effects against a range of bacteria, highlighting their potential in developing new antibacterial agents (Abdel‐Hafez, 2010).

Fluorescence Binding Studies

  • Compounds containing pyrimidine units were investigated for their interaction with bovine serum albumin (BSA) through fluorescence binding studies, providing a foundation for understanding the bioavailability and pharmacokinetics of similar molecules (Meng et al., 2012).

Hepatitis B Virus Inhibition

  • A study on the synthesis, X-ray crystal structure, and molecular docking of a novel hepatitis B virus inhibitor, which shares a structural motif with the query compound, demonstrated its potential as a nanomolar inhibitor against HBV, showcasing the therapeutic applications of these types of molecules (Ivashchenko et al., 2019).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S2/c1-30-16-5-3-4-14(10-16)12-27-22(29)21-18(8-9-32-21)26-23(27)33-13-20(28)25-15-6-7-19(31-2)17(24)11-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIUZKJRBMEMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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